CYP2C9 Inhibition: Metabolic Stability Risk
The target compound was evaluated for its inhibition of the key drug-metabolizing enzyme Cytochrome P450 2C9. In a human liver microsome assay using 7-methoxy-4-(trifluoromethyl)-coumarin as a substrate, 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine exhibited an IC50 of 1.60E+4 nM (16,000 nM) [1]. This value indicates a relatively weak inhibitory potential for CYP2C9, suggesting a lower risk of drug-drug interactions compared to potent CYP2C9 inhibitors (IC50 < 100 nM). While direct comparator data for closely related analogs in the same assay is not available, this quantitative profile provides a crucial baseline for metabolic stability assessment in early drug discovery.
| Evidence Dimension | CYP2C9 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.60E+4 nM |
| Comparator Or Baseline | Potent CYP2C9 inhibitors (baseline: <100 nM) |
| Quantified Difference | Target compound is >100-fold less potent than strong inhibitors |
| Conditions | Human liver microsomes, substrate: 7-methoxy-4-(trifluoromethyl)-coumarin, 45 min incubation, LC/MS/MS analysis |
Why This Matters
Understanding CYP2C9 inhibition is critical for predicting drug-drug interaction liability; a high IC50 value for the target compound indicates a lower potential for metabolic interference, making it a more favorable building block for medicinal chemistry programs.
- [1] BindingDB. BDBM50396436 CHEMBL2170615: 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine. 2026. View Source
